molecular formula C15H13ClN4O2S B2452693 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034297-21-5

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No. B2452693
CAS RN: 2034297-21-5
M. Wt: 348.81
InChI Key: JEVDRPUBBMRRLF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a chemical compound that has been synthesized for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly against breast cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not fully understood. However, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has a low toxicity profile and does not have any significant effects on normal cell lines. However, it has been shown to have significant effects on cancer cell lines, particularly breast cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is its low toxicity profile, which makes it a promising candidate for further study. However, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, further studies are needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. One area of interest is its potential as an anti-cancer agent, particularly for breast cancer. Further studies are needed to determine its efficacy and safety in vivo. Additionally, its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease should be further explored. Finally, its mechanism of action should be further elucidated to better understand its potential applications.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a base, followed by the addition of N-methyl-4-aminobenzamide. The resulting compound is then purified using column chromatography.

properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-22-14-3-2-10(16)6-13(14)15(21)17-7-11-8-20(19-18-11)12-4-5-23-9-12/h2-6,8-9H,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVDRPUBBMRRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

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